molecular formula C14H18N2O4S B225188 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole

Katalognummer: B225188
Molekulargewicht: 310.37 g/mol
InChI-Schlüssel: DEQCXODLKBPYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a benzenesulfonyl group substituted with two methoxy groups at the 2 and 5 positions, and a propyl group attached to the imidazole ring

Vorbereitungsmethoden

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 2-propylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of 2-propylimidazole in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high purity.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding sulfinyl or sulfhydryl compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups and the imidazole ring contribute to the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target.

Vergleich Mit ähnlichen Verbindungen

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxy-benzenesulfonyl)-2-methyl-1H-imidazole: This compound has a methyl group instead of a propyl group, which may affect its reactivity and binding properties.

    1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine: This compound contains a piperazine ring and an ethoxy group, leading to different chemical and biological properties.

    2,5-Dimethoxybenzenesulfonyl chloride: This precursor compound lacks the imidazole ring and is primarily used in the synthesis of other sulfonyl derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzenesulfonyl and imidazole moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H18N2O4S

Molekulargewicht

310.37 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole

InChI

InChI=1S/C14H18N2O4S/c1-4-5-14-15-8-9-16(14)21(17,18)13-10-11(19-2)6-7-12(13)20-3/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

DEQCXODLKBPYLO-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Kanonische SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.